molecular formula C17H22N4O B6471662 N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640881-97-4

N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6471662
CAS No.: 2640881-97-4
M. Wt: 298.4 g/mol
InChI Key: NZJIXNZGEYOLLQ-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a quinazoline ring fused with a pyrrolidine ring

Future Directions

The future directions in the research and development of “N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization and manipulating the stereochemistry of the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the quinazoline ring followed by the introduction of the pyrrolidine moiety. The tert-butyl group is often introduced in the final steps to ensure stability and prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Specific catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline ring, leading to the formation of quinazoline oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline and pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Quinazoline oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, ultimately influencing biological processes.

Comparison with Similar Compounds

    Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate, known for its antioxidant properties.

Uniqueness: N-tert-butyl-1-(quinazolin-4-yl)pyrrolidine-3-carboxamide is unique due to its combined structural features of both quinazoline and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-tert-butyl-1-quinazolin-4-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-17(2,3)20-16(22)12-8-9-21(10-12)15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJIXNZGEYOLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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